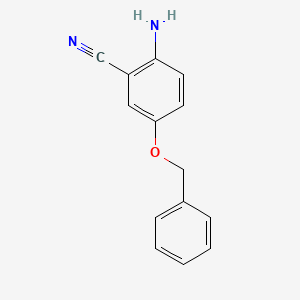

2-Amino-5-(benzyloxy)benzonitrile

Description

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-amino-5-phenylmethoxybenzonitrile |

InChI |

InChI=1S/C14H12N2O/c15-9-12-8-13(6-7-14(12)16)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2 |

InChI Key |

MYRYYOSOPJHSKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key differences between 2-Amino-5-(benzyloxy)benzonitrile and structurally related compounds:

Key Observations:

- Reactivity: Chloro-substituted analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) may exhibit higher reactivity in nucleophilic aromatic substitution reactions due to the electron-withdrawing chlorine atom .

- Synthetic Flexibility: Compounds with morpholinopropoxy (e.g., ) or benzyloxy groups allow further functionalization via deprotection (e.g., hydrogenolysis of benzyloxy) or coupling reactions.

Preparation Methods

Reaction Pathway

This method involves nitration of a benzyloxy-substituted benzonitrile precursor followed by reduction of the nitro group to an amine. Key steps include:

-

Nitration : A benzyloxybenzonitrile derivative is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperatures (−15°C to 15°C) to introduce a nitro group.

-

Reduction : The nitro intermediate is reduced using stannous chloride (SnCl₂) in hydrochloric acid (HCl) and acetic acid (AcOH) at 60°C.

Optimization Data

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Nitration Temperature | −15°C to 15°C | 85% | |

| Reduction Time | 1 hour at 60°C | 73% | |

| Purification | Column chromatography (hexane:EtOAc) | 97% |

Advantages : High regioselectivity due to directed nitration.

Limitations : Use of corrosive SnCl₂ and hazardous concentrated HCl.

Suzuki-Miyaura Cross-Coupling

Reaction Pathway

This palladium-catalyzed method couples a boronic acid derivative with a halogenated benzonitrile:

Optimization Data

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Catalyst Loading | 10 mol% Pd(dppf)Cl₂ | 82% | |

| Reaction Temperature | 75°C for 6 hours | 82% | |

| Solvent System | THF/DMF (4:1) | 82% |

Advantages : Scalable for industrial production with high atom economy.

Limitations : Requires inert conditions and expensive palladium catalysts.

Multi-Step Synthesis from Anthranilic Acid

Reaction Pathway

A classical route starting from anthranilic acid:

Optimization Data

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Chlorination Reagent | SO₂Cl₂ in ether | 37% | |

| Cyanation Temperature | 170°C for 6 hours | 48% | |

| Benzylation Catalyst | K₂CO₃ in acetone | 92% |

Advantages : Uses inexpensive starting materials.

Limitations : Low overall yield due to multiple steps.

Direct Benzylation of Nitrobenzonitrile

Reaction Pathway

A one-pot method combining benzylation and nitro reduction:

Optimization Data

| Parameter | Conditions | Yield | Source |

|---|---|---|---|

| Benzylation Time | 48 hours at 50°C | 95% | |

| Reduction Agent | SnCl₂ in HCl/AcOH | 73% |

Advantages : Simplified workflow with fewer intermediates.

Limitations : Extended reaction times for benzylation.

Industrial-Scale Production Techniques

Key Innovations

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield | Cost | Scalability |

|---|---|---|---|---|---|

| Nitration-Reduction | Benzyloxybenzonitrile | SnCl₂/HCl | 73% | Low | High |

| Suzuki-Miyaura | Bromobenzonitrile | Pd(dppf)Cl₂ | 82% | High | Moderate |

| Anthranilic Acid Route | Anthranilic acid | CuCN | 37% | Low | Low |

| Direct Benzylation | Nitrobenzonitrile | BnBr/K₂CO₃ | 95% | Moderate | High |

Challenges and Optimization Strategies

Common Issues

Q & A

Q. Table 1. Synthetic Route

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | S₈, CuI, Cs₂CO₃, dry DMF, 100°C | Intermediate formation | |

| 2 | H₂O₂, K₂CO₃, DMSO, rt | Oxidation to final product |

(Advanced) How can discrepancies in solvation free energy data for this compound across solvent systems be resolved?

Answer:

Benzonitrile derivatives exhibit high dipole moments (4.01–4.18 D), influencing solvent compatibility . To address discrepancies:

Use molecular dynamics simulations to model solvent polarity effects.

Validate experimentally via surface tension measurements or calorimetry.

Cross-reference with benzonitrile adsorption studies on transition metals (e.g., Ag, Ni) to assess interfacial behavior .

(Basic) Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : To identify aromatic protons and benzyloxy/amine groups.

- IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities.

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or GC-MS).

(Advanced) What strategies elucidate the adsorption behavior of this compound on transition metal surfaces?

Answer:

- Surface-Enhanced Raman Spectroscopy (SERS) : Detects orientation changes on Ag or Au surfaces.

- Density Functional Theory (DFT) : Predicts binding energies and adsorption sites (e.g., via metal-nitrile interactions) .

- Comparative Studies : Benchmark against benzonitrile adsorption on Pd or Pt to identify substituent effects .

(Advanced) How can the potential of this compound as a kinase inhibitor be evaluated?

Answer:

Methodological steps include:

In Vitro Kinase Assays : Test inhibition of recombinant tyrosine kinases (e.g., EGFR, VEGFR).

Molecular Docking : Use software like AutoDock to predict binding to ATP-binding pockets.

(Basic) What physicochemical properties of this compound influence its reactivity?

Answer:

- Dipole Moment : ~4 D (similar to benzonitrile), enhancing solubility in polar aprotic solvents (DMF, DMSO) .

- Nitrile Reactivity : Susceptible to hydrolysis under acidic/basic conditions.

- Benzyloxy Group : Provides steric bulk, affecting regioselectivity in cross-coupling reactions .

(Advanced) How can catalytic efficiency contradictions in cross-coupling reactions involving this compound be resolved?

Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI (as in ).

- Solvent Optimization : Compare DMF (high polarity) vs. THF (low polarity).

- Additive Studies : Introduce ligands (e.g., BINAP) to stabilize metal intermediates.

(Basic) What are the storage and stability considerations for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.